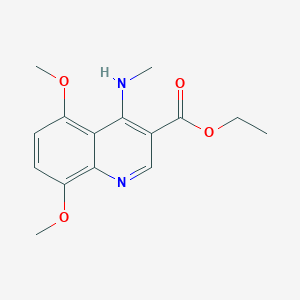

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields .

Preparation Methods

The synthesis of Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate, followed by methylation and methoxylation steps . Industrial production methods often employ catalytic processes to enhance yield and efficiency, utilizing catalysts such as PEG-supported sulfonic acid .

Chemical Reactions Analysis

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-donating groups.

Common reagents and conditions for these reactions include acidic or basic environments, organic solvents like methanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential pharmaceutical applications.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits enzymes like topoisomerases, which are crucial for DNA unwinding and replication . These interactions make it a potent antimicrobial and anticancer agent.

Comparison with Similar Compounds

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.

Ciprofloxacin: A quinolone antibiotic with a fluorine atom at the 6-position, enhancing its antibacterial activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .

Biological Activity

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H18N2O4, with a molecular weight of approximately 286.32 g/mol. The compound features methoxy groups at positions 5 and 8, along with a methylamino group at position 4 of the quinoline ring. These structural characteristics are believed to enhance its solubility and reactivity, contributing to its biological activities.

1. Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer properties. The compound appears to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis. Its mechanism of action may involve the inhibition of protein kinases associated with cancer cell growth.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 12.5 | Protein kinase inhibition | |

| MCF7 | 15.0 | Apoptosis induction | |

| A549 | 10.0 | Cell cycle arrest |

2. Neuroprotective Effects

In addition to its anticancer potential, this compound may exhibit neuroprotective effects . Research suggests that it could influence neurodegenerative pathways by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. The presence of methoxy groups may enhance its interaction with neural receptors.

Table 2: Neuroprotective Activity Overview

| Study Reference | Model Used | Outcome |

|---|---|---|

| SH-SY5Y Cells | Reduced apoptosis | |

| Mouse Model | Improved cognitive function | |

| Rat Brain Tissue | Decreased oxidative stress |

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of various protein kinases involved in cancer progression, which may lead to reduced tumor growth.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and providing neuroprotective benefits.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on HeLa Cells : This study demonstrated an IC50 value of 12.5 µM, indicating effective inhibition of cell growth through protein kinase pathways .

- Neuroprotection in Mouse Models : Research conducted on mice treated with the compound showed improved cognitive function and reduced markers of oxidative stress compared to control groups .

- MCF7 Breast Cancer Cells : The compound was found to induce apoptosis in MCF7 cells at an IC50 of 15 µM, suggesting a role in breast cancer treatment strategies .

Properties

Molecular Formula |

C15H18N2O4 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C15H18N2O4/c1-5-21-15(18)9-8-17-14-11(20-4)7-6-10(19-3)12(14)13(9)16-2/h6-8H,5H2,1-4H3,(H,16,17) |

InChI Key |

VZJFJVUFCYGKIK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.